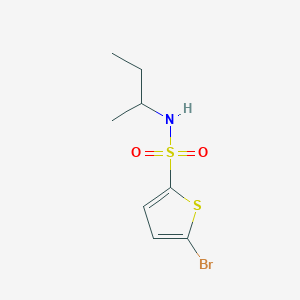![molecular formula C22H24N2O4S2 B296911 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296911.png)
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide, also known as WST-8, is a water-soluble tetrazolium salt that is commonly used in scientific research as a colorimetric indicator for cell viability and proliferation. WST-8 is a derivative of the widely used tetrazolium salt, MTT, and is known for its improved sensitivity and stability.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. The reduced form of the salt produces a colored formazan dye that can be detected by spectrophotometry. The amount of formazan dye produced is proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only metabolized by viable cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is its high sensitivity and stability. It is also water-soluble, which makes it easy to handle and use in aqueous solutions. However, one limitation of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is that it requires the use of a spectrophotometer to measure the amount of formazan dye produced. This can be a disadvantage for labs that do not have access to this equipment.
Zukünftige Richtungen
There are several potential future directions for the use of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide in scientific research. One area of interest is in the development of new drug screening assays that utilize 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide to evaluate the effectiveness of potential drug candidates. Another potential direction is in the development of new applications for 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide in the field of tissue engineering, where it could be used to evaluate the viability and proliferation of cells in 3D tissue constructs. Finally, there is potential for the development of new derivatives of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide that could further improve its sensitivity and stability.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide involves the reaction of 4-(2-toluidino)phenylsulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then treated with sulfanilic acid to form the final compound, 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is commonly used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is also used in drug screening assays to evaluate the effectiveness of potential drug candidates.
Eigenschaften
Molekularformel |
C22H24N2O4S2 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-13-17(3)22(18(4)14-15)30(27,28)23-19-9-11-20(12-10-19)29(25,26)24-21-8-6-5-7-16(21)2/h5-14,23-24H,1-4H3 |
InChI-Schlüssel |
DSEVZSULCYAXHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B296851.png)
![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)